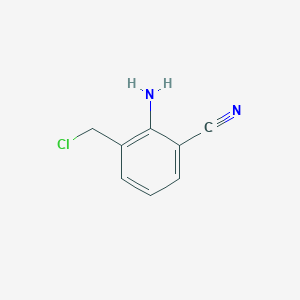![molecular formula C17H28N2O B14402060 (2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone CAS No. 85675-14-5](/img/structure/B14402060.png)
(2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Azaspiro[55]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The starting materials often include spirocyclic amines and pyrrolidine derivatives. The reaction conditions may vary, but common methods include:
Nucleophilic substitution: reactions where the spirocyclic amine reacts with a suitable electrophile.
Cyclization: reactions to form the spirocyclic core.
Functional group transformations: to introduce the methanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion of the methanone group to carboxylic acids or other oxidized forms.
Reduction: Reduction of the methanone group to alcohols or hydrocarbons.
Substitution: Nucleophilic or electrophilic substitution reactions at the spirocyclic or pyrrolidine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
(2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone has diverse applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its properties in the development of new materials with unique mechanical or electronic properties.
Mécanisme D'action
The mechanism of action of (2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The methanone group can participate in hydrogen bonding or other interactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azaspiro[5.5]undec-8-ene: A simpler spirocyclic amine with similar structural features.
4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde: Contains a benzaldehyde group, offering different reactivity and applications.
2-Azaspiro[5.5]undec-8-ene, 2-(1-piperidinylcarbonyl): Features a piperidinylcarbonyl group, providing distinct chemical properties.
Uniqueness
(2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone stands out due to its combination of spirocyclic and pyrrolidine structures, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research.
Propriétés
Numéro CAS |
85675-14-5 |
|---|---|
Formule moléculaire |
C17H28N2O |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
2-azaspiro[5.5]undec-9-en-2-yl-(2,5-dimethylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C17H28N2O/c1-14-7-8-15(2)19(14)16(20)18-12-6-11-17(13-18)9-4-3-5-10-17/h3-4,14-15H,5-13H2,1-2H3 |
Clé InChI |
YKFOAOFQZWABOX-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(N1C(=O)N2CCCC3(C2)CCC=CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol](/img/structure/B14401985.png)
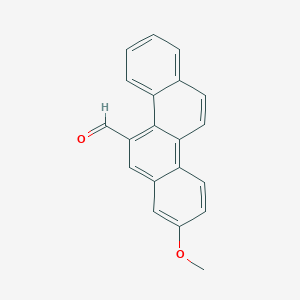
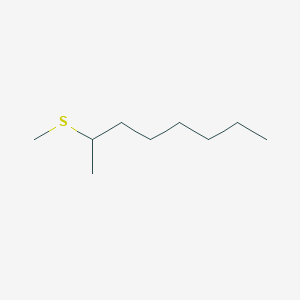
![Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylthio)-1-phenyl-](/img/structure/B14401999.png)
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B14402005.png)
![{1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene](/img/structure/B14402013.png)
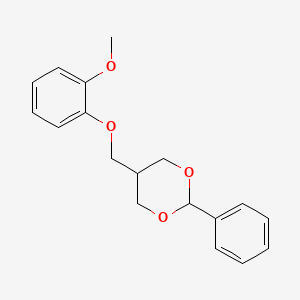
![N-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N'-propan-2-ylurea](/img/structure/B14402043.png)
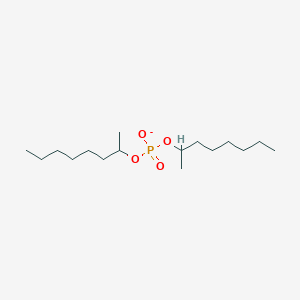
![6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B14402054.png)
